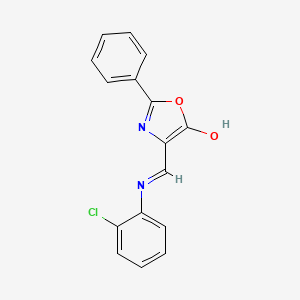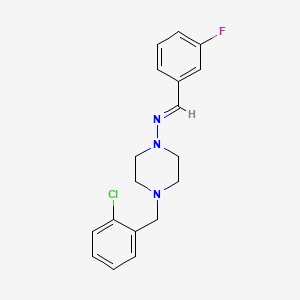![molecular formula C21H28N2O2 B11665427 N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11665427.png)
N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a hexylphenyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation of 2,5-dimethyl-3-furoic acid hydrazide with 4-hexylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The furan ring and the hydrazide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and hexylphenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
- N’-[(E)-1-(4-methylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide
Uniqueness
N’-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-5-6-7-8-9-18-10-12-19(13-11-18)16(3)22-23-21(24)20-14-15(2)25-17(20)4/h10-14H,5-9H2,1-4H3,(H,23,24)/b22-16+ |
InChI Key |
CGBRAFGKBSJDRR-CJLVFECKSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC(=C2)C)C)/C |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11665348.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665368.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)
![3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)

![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
![2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11665388.png)
![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)
